molecular formula C11H16N2 B1268327 2-Benzylpiperazine CAS No. 84477-71-4

2-Benzylpiperazine

Cat. No. B1268327
CAS RN: 84477-71-4
M. Wt: 176.26 g/mol
InChI Key: RITMXTLCKYLIKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Benzylpiperazine and related compounds involves several chemical strategies, including conventional multistep processes and one-pot, atom economy procedures. These methods are designed to maximize efficiency and reduce waste, adhering to the principles of green chemistry. The ability to functionalize the nitrogen atoms and the benzene ring of the piperazine moiety makes this compound a versatile building block for organic and organoelement synthesis. This versatility is crucial for the development of pharmacologically active heterocycles and other industrially important compounds (L. Zhilitskaya, B. Shainyan, N. О. Yarosh, 2021).

Molecular Structure Analysis

This compound features a benzyl group attached to a piperazine ring. This structural motif is significant because it influences the compound's chemical reactivity and physical properties. The presence of the benzyl group can affect the electron distribution within the molecule, potentially altering its ability to interact with biological targets or participate in chemical reactions.

Chemical Reactions and Properties

This compound can undergo various chemical reactions, including N-dealkylation, a process important in the metabolism of arylpiperazine derivatives. These derivatives are used in the treatment of several conditions, such as depression, psychosis, or anxiety. Understanding the metabolism and chemical behavior of this compound derivatives, including their conversion to 1-aryl-piperazines, is crucial for their application in medicinal chemistry (S. Caccia, 2007).

Scientific Research Applications

Neuropharmacological Research

2-Benzylpiperazine (BZP) has been the subject of neuropharmacological research due to its psychoactive properties. Studies have investigated its effects on dopamine and serotonin receptors, elucidating its rewarding properties and potential for abuse. For instance, Meririnne et al. (2006) explored its rewarding properties using the conditioned place preference method in rats, revealing its interaction with dopamine D1-like and serotonin3 receptors (Meririnne et al., 2006).

Comparative Neurotoxic Studies

BZP's neurotoxic effects, especially in comparison to other substances like benzoylpiperazine, have been a significant area of research. Katz et al. (2018) conducted a comparative study on the neurotoxic effects of benzylpiperazine and benzoylpiperazine in a dopaminergic human neuroblastoma cell line. This study provided insights into the mechanisms of neurotoxicity induced by BZP, contributing to our understanding of neuronal cell death processes (Katz et al., 2018).

Behavioral and Psychological Impact Studies

Research has also been conducted to understand BZP's effects on behavior and psychology. Herbert and Hughes (2009) compared the acute effects of 1-benzylpiperazine and methamphetamine on anxiety-related behavior in hooded rats, shedding light on potential similarities in the abuse and dependence risks of these substances (Herbert & Hughes, 2009).

Pharmacokinetics Research

The pharmacokinetics of BZP, such as its metabolism and excretion in humans, have been studied to understand its physiological effects and potential risks. Antia et al. (2009) measured human plasma concentrations of BZP to determine its pharmacokinetic profile, providing valuable data for clinical and forensic applications (Antia et al., 2009).

Legal and Regulatory Considerations

Research into BZP has also informed legal and regulatory considerations regarding its status as a recreational drug. A review by Johnstone et al. (2007) covered the neurological consequences and potential addictive properties of BZP, contributing to discussions on its legal status (Johnstone et al., 2007).

Mechanism of Action

Target of Action

2-Benzylpiperazine, often used as a recreational drug, primarily targets the serotonin reuptake transporter . It also interacts with numerous different receptors, resembling the effects of an amphetamine-type drug .

Mode of Action

This compound has amphetamine-like actions on the serotonin reuptake transporter, which increase serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation of the surrounding serotonin receptors . It also has been shown to stimulate the release and inhibit the reuptake of dopamine, serotonin, and noradrenaline .

Biochemical Pathways

The primary biochemical pathway of this compound involves the inhibition of serotonin reuptake, leading to increased serotonin concentrations in the extracellular fluids . This results in enhanced activation of serotonin receptors, which can lead to various physiological effects such as increased heart rate and blood pressure .

Pharmacokinetics

It is known that the compound is metabolized by cytochrome p450, possibly involving the cyp2d6 iso-enzyme, and catechol-o-methyl-transferase (comt) . The bioavailability of this compound is currently unknown .

Result of Action

The action of this compound leads to a range of molecular and cellular effects. It induces oxidative stress, inhibits mitochondrial functions, and stimulates apoptosis . The statistically significant elevation of LDH levels, increased mitochondrial membrane potential, decreased ATP and increased ROS production, increased levels of DNA damage marker (8-OHdG) and activation of caspases: -3 and -9 imply the activation of mitochondrial proapoptotic pathways induced by this compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, co-ingestion of ethanol increases the likelihood of adverse this compound-induced symptoms, but reduces the incidence of this compound seizures

Safety and Hazards

2-Benzylpiperazine can cause severe skin burns and eye damage . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective equipment should be worn when handling it .

properties

IUPAC Name

2-benzylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITMXTLCKYLIKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339831
Record name 2-Benzylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84477-71-4
Record name 2-Benzylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84477-71-4
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Synthesis routes and methods I

Procedure details

A solution of 2-benzylpyrazine (8 g) in acetic acid (60 cc) is treated with platinum dioxide (0.8 g) and hydrogenated under a pressure of 1 atmosphere at approximately 20° C. When the absorption of hydrogen is complete, the catalyst is removed by filtration through diatomaceous silica. The solution is concentrated to dryness under reduced pressure (20 kPa) at approximately 60° C. The dry extract is suspended in ethanol (40 cc) and treated at approximately 20° C. with a solution of sodium ethylate prepared from sodium (1.49 g) in ethanol (40 cc). After 2 hours' stirring at approximately 20° C., the suspension is concentrated to dryness under reduced pressure (20 kPa) at approximately 30° C. The dry extract is taken up with ethyl ether (60 cc). The insoluble matter is removed by filtration through diatomaceous silica. The filtrate is concentrated to dryness under reduced pressure under the same conditions as above. The dry extract is taken up with isopropyl ether (20 cc), drained and washed with the same solvent (2×5 cc). (RS)-2-Benzylpiperazine (5.32 g) is obtained in the form of a light beige solid, m.p. 90° C.
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Synthesis routes and methods II

Procedure details

To a suspension of 3-benzyl-piperazine-2,5-dione (14.98 g, 73 mmol, prepared following generally the procedure of Halpern and Westley, J. Org. Chem. 1968, 33, 864) in dry diethyl ether (500 mL) is added dropwise to a solution of lithium aluminum hydride (400 mL of a 1 M solution in diethyl ether, 400 mmol, 5.4 eq). The suspension is heated at reflux for 23 hours and then cooled to 0° C. Water (70 mL) is then cautiously added and the resulting suspension is warmed to room temperature. After 3 hours the suspension is filtered and the solid washed with diethyl ether (1 L). The filtrate is concentrated under vacuum to provide crude title compound (11.40 g, 88%) as a yellow, crystalline solid. A sample (2 g) is recrystallized from cyclohexane and then from toluene to provide the purified title compound (0.83 g) as a fine, white crystals: mp 80–81° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzylpiperazine
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Reactant of Route 5
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Reactant of Route 6
2-Benzylpiperazine

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